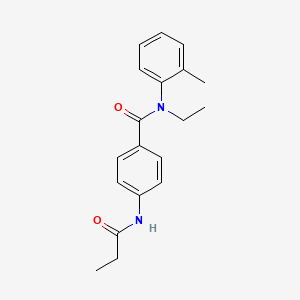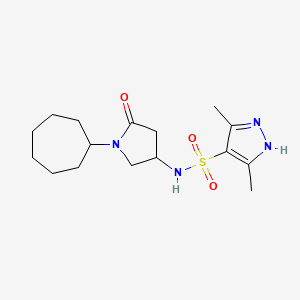![molecular formula C18H26ClN3O2 B4386312 (3R*,4R*)-1-[(2-chlorophenyl)acetyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B4386312.png)
(3R*,4R*)-1-[(2-chlorophenyl)acetyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol
描述
(3R*,4R*)-1-[(2-chlorophenyl)acetyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol, commonly known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor (CRF) receptor type 1. It has been extensively studied for its potential therapeutic applications in various stress-related disorders, including anxiety, depression, and addiction.
科学研究应用
CP-154,526 has been extensively studied for its potential therapeutic applications in various stress-related disorders, including anxiety, depression, and addiction. It has been shown to reduce anxiety-like behavior in animal models and has potential as an antidepressant. CP-154,526 has also been shown to reduce drug-seeking behavior in animal models of addiction.
作用机制
CP-154,526 is a selective antagonist of the (3R*,4R*)-1-[(2-chlorophenyl)acetyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol receptor type 1. (3R*,4R*)-1-[(2-chlorophenyl)acetyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol is a neuropeptide that plays a key role in the body's response to stress. (3R*,4R*)-1-[(2-chlorophenyl)acetyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol activates the hypothalamic-pituitary-adrenal (HPA) axis, leading to the release of cortisol, a stress hormone. CP-154,526 blocks the binding of (3R*,4R*)-1-[(2-chlorophenyl)acetyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol to the (3R*,4R*)-1-[(2-chlorophenyl)acetyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol receptor type 1, thereby inhibiting the HPA axis and reducing the body's response to stress.
Biochemical and Physiological Effects
CP-154,526 has been shown to reduce anxiety-like behavior in animal models. It has also been shown to increase the time spent in the open arms of the elevated plus maze, indicating an anxiolytic effect. CP-154,526 has potential as an antidepressant and has been shown to increase the time spent swimming in the forced swim test, indicating an antidepressant effect. CP-154,526 has also been shown to reduce drug-seeking behavior in animal models of addiction.
实验室实验的优点和局限性
CP-154,526 has several advantages for lab experiments. It is a selective antagonist of the (3R*,4R*)-1-[(2-chlorophenyl)acetyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol receptor type 1, which allows for specific targeting of the HPA axis. It has been extensively studied in animal models and has potential as a therapeutic agent for stress-related disorders. However, CP-154,526 has limitations for lab experiments. It has not been extensively studied in humans and its safety and efficacy in humans are not yet fully understood.
未来方向
There are several future directions for research on CP-154,526. One direction is to further investigate its potential as a therapeutic agent for stress-related disorders, including anxiety, depression, and addiction. Another direction is to investigate its safety and efficacy in humans. Additional research is also needed to better understand the mechanism of action of CP-154,526 and its effects on the HPA axis. Finally, research is needed to identify potential side effects and drug interactions of CP-154,526.
属性
IUPAC Name |
2-(2-chlorophenyl)-1-[(3R,4R)-3-hydroxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O2/c1-20-8-10-21(11-9-20)16-6-7-22(13-17(16)23)18(24)12-14-4-2-3-5-15(14)19/h2-5,16-17,23H,6-13H2,1H3/t16-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSIGCUSQYFMMC-IAGOWNOFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2O)C(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)[C@@H]2CCN(C[C@H]2O)C(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(allyloxy)phenyl]-2-methoxybenzamide](/img/structure/B4386235.png)
![3-fluoro-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}benzonitrile](/img/structure/B4386245.png)
![(3-{1-[4-(4-chloro-3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}propyl)formamide](/img/structure/B4386265.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)methanesulfonamide](/img/structure/B4386273.png)


![N-[5-(anilinosulfonyl)-2-methoxyphenyl]acetamide](/img/structure/B4386294.png)


![N-(2-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]amino}-2-oxoethyl)-2-phenylacetamide](/img/structure/B4386299.png)
![2-{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-phenylacetamide](/img/structure/B4386306.png)
![1-({1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-(2-fluorophenyl)piperazine](/img/structure/B4386321.png)
![2-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4386324.png)
![6-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-(4-propyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B4386332.png)